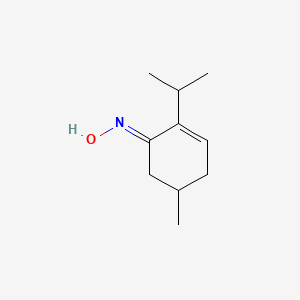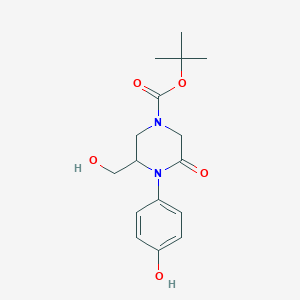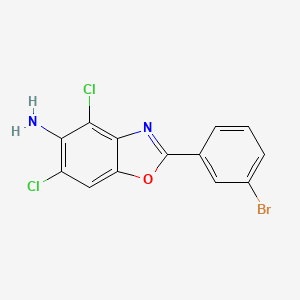
2-(3-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Another method involves the Friedel-Crafts acylation followed by cyclization. This method uses reagents such as phosphorus trichloride and oxalyl chloride in the presence of aluminum chloride to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
2-(3-Bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization: The formation of the benzoxazole ring involves cyclization reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Aluminum Chloride: Used in Friedel-Crafts acylation reactions.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while Friedel-Crafts acylation can lead to the formation of ketones or other acylated products.
科学的研究の応用
2-(3-Bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including anticancer activity.
Industry: Used in the development of materials with specific properties, such as electroluminescent devices.
作用機序
The mechanism of action of 2-(3-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid: Another compound with a bromophenyl group, known for its kinase inhibitory properties.
2-(3-Bromophenyl)imidazo[2,1-b]oxazole: A compound with similar structural features, used in pharmaceutical research.
Uniqueness
2-(3-Bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine is unique due to the combination of bromine, chlorine, and amine functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
特性
分子式 |
C13H7BrCl2N2O |
|---|---|
分子量 |
358.0 g/mol |
IUPAC名 |
2-(3-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H7BrCl2N2O/c14-7-3-1-2-6(4-7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2 |
InChIキー |
SBYMAWJOLJCEJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone](/img/structure/B13796410.png)

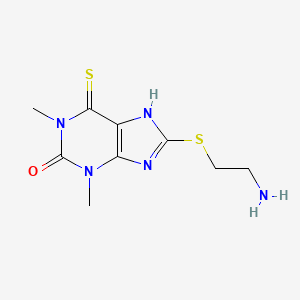
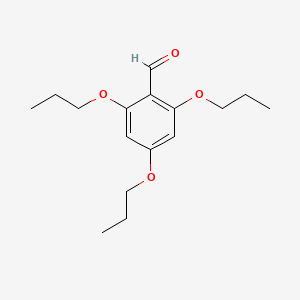



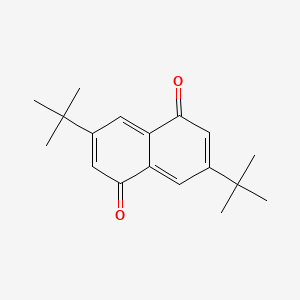
![Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-](/img/structure/B13796460.png)
